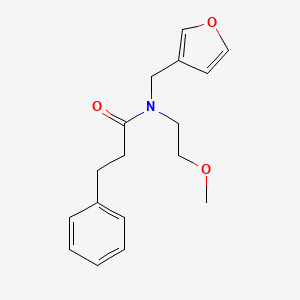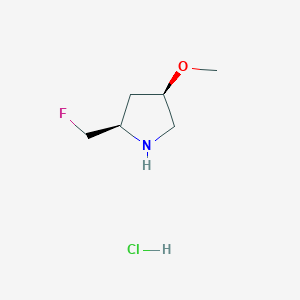
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as sulcotrione and is commonly used as a herbicide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Urea Synthesis : The compound is involved in chemical syntheses, particularly in the formation of ureas. A study by Thalluri et al. (2014) demonstrates the synthesis of ureas using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method is noted for good yields and compatibility with various protecting groups.
Hydroxylation Studies : Research on hydroxylation, a process of introducing hydroxyl groups into organic compounds, often involves similar chemical structures. For example, Bakke and Scheline (1970) studied the hydroxylation of aromatic hydrocarbons, which is relevant to understanding the chemical behavior of compounds like 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-phenoxyethyl)urea (Bakke & Scheline, 1970).
Reactions with Methylolphenols : Tomita and Hse (1992) explored the reactions of urea with methylolphenols, which could be related to the behavior of similar compounds in acidic conditions. This research contributes to understanding the cocondensation processes involving ureas and phenols (Tomita & Hse, 1992).
Structure-Activity Relationships : The study of structure-activity relationships in similar compounds, such as trisubstituted phenyl urea derivatives, provides insights into the pharmacological potential of such molecules. Fotsch et al. (2001) researched neuropeptide Y5 receptor antagonists, highlighting the importance of molecular structure in biological activity (Fotsch et al., 2001).
Antimicrobial Properties : Research by Limban et al. (2011) into new acylthiourea derivatives, including urea compounds, demonstrates the potential antimicrobial applications of these substances. Their study shows activity against various bacterial and fungal strains, which is crucial for developing new antimicrobial agents (Limban et al., 2011).
Polymer Synthesis : Ubaghs et al. (2004) investigated the synthesis of polyurethanes with pendant hydroxyl groups from compounds like phenoxycarbonyloxymethyl ethylene carbonate, indicating the role of urea derivatives in polymer science. These polymers have unique properties due to their primary and secondary hydroxyl groups (Ubaghs et al., 2004).
Gel Formation : Lloyd and Steed (2011) explored the formation of hydrogels using urea derivatives. Their study shows that the morphology and rheology of these gels can be tuned by varying the anions, which is significant for developing new materials with specific physical properties (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24-16-9-7-14(8-10-16)17(21)13-20-18(22)19-11-12-23-15-5-3-2-4-6-15/h2-10,17,21H,11-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPZCJKNKNSARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2562022.png)

![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)

![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)

![2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2562033.png)
![4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2562034.png)
![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)
![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)


![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2562044.png)